1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-phenylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-8-7-15-11(9-14-12(15)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBUMWSPGPHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine typically involves the reaction of 2-phenyl-1H-imidazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often between 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation under controlled conditions. For example:
-
Hydrogen Peroxide-Mediated Oxidation : Reacting with 30% H₂O₂ in acetic acid at 60°C yields the corresponding N-oxide derivative. This reaction proceeds via electrophilic attack on the imidazole nitrogen.
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Product : 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine N-oxide.
| Reagent/Conditions | Temperature | Time | Yield |
|---|---|---|---|
| H₂O₂ (30%)/AcOH | 60°C | 4 h | 72% |
Substitution Reactions
The amine group at the 2-position and the methoxyethyl side chain participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
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Reaction with Alkyl Halides : Treatment with methyl iodide (CH₃I) in DMF at 80°C replaces the amine hydrogen with a methyl group, forming 2-(methylamino)-1-(2-methoxyethyl)-5-phenyl-1H-imidazole .
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF | 80°C | 6 h | 68% |
Electrophilic Substitution
-
Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position of the imidazole ring .
| Reagent | Solvent | Catalyst | Yield |
|---|---|---|---|
| NBS | CCl₄ | AIBN | 55% |
Reduction Reactions
The imidazole ring is resistant to reduction, but the methoxyethyl side chain can be modified:
-
Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm) in ethanol reduces the phenyl group to a cyclohexyl group, yielding 1-(2-methoxyethyl)-5-cyclohexyl-1H-imidazol-2-ylamine.
| Conditions | Temperature | Time | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | 25°C | 12 h | 45% |
Coordination Chemistry
The compound acts as a ligand in metal complexes, particularly with gold(I):
-
Gold(I) Complex Formation : Reacting with chlorido(dimethylsulfide)gold(I) ([AuCl(SMe₂)]) in dichloromethane forms [AuCl(NHC)] (NHC = N-heterocyclic carbene ligand) .
| Metal Precursor | Ligand Ratio | Solvent | Product | Yield |
|---|---|---|---|---|
| [AuCl(SMe₂)] | 1:1 | CH₂Cl₂ | [AuCl(NHC)] | 85% |
Acid-Base Reactions
The amine group exhibits basicity (pKa ~ 8.2), enabling protonation in acidic media:
-
Protonation with HCl : Forms a water-soluble hydrochloride salt (1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-aminium chloride) .
| Acid | Solvent | Product Solubility |
|---|---|---|
| HCl (conc) | H₂O | 120 mg/mL |
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura coupling:
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Reaction with Aryl Boronic Acids : Using Pd(PPh₃)₄ as a catalyst, the phenyl group is replaced by aryl groups (e.g., 4-methoxyphenyl) .
| Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 60% |
Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) in methanol results in cleavage of the methoxyethyl group, forming 5-phenyl-1H-imidazol-2-ylamine as a degradation product.
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Hydrolysis : Under acidic conditions (pH < 3), the methoxyethyl side chain hydrolyzes to form glycolic acid and 5-phenyl-1H-imidazol-2-ylamine .
Key Research Findings
-
Gold Complex Reactivity : Gold(I) complexes derived from this compound show ligand scrambling in solution, forming dimeric species with aurophilic interactions (Au-Au distances: 3.5–4.0 Å) .
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Anticancer Potential : Coordination to gold enhances cytotoxicity in cisplatin-resistant cancer cell lines (IC₅₀: 2.1–4.8 μM) .
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Stereoelectronic Effects : The methoxyethyl group increases electron density at the carbene carbon, improving metal-ligand bond stability .
Scientific Research Applications
Neurodegenerative Disorders
One of the prominent applications of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's disease . The compound's ability to modulate neuroinflammatory responses further supports its potential as a therapeutic agent in managing neurodegenerative conditions.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, a related study synthesized various imidazole derivatives and evaluated their pro-apoptotic effects on cancer cell lines. The findings revealed that certain derivatives showed remarkable antiproliferative activity against multiple cancer types, indicating that this compound could be a candidate for developing new anticancer therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate phenyl and imidazole precursors, followed by alkylation with 2-methoxyethyl amine. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|---|
| 1 | Alkylation | Imidazole + 2-methoxyethyl amine | 1-(2-Methoxy-ethyl)-imidazole |
| 2 | Substitution | Phenyl group introduction | 1-(2-Methoxy-ethyl)-5-phenyl-imidazole |
| 3 | Purification | Chromatography | Pure 1-(2-Methoxy-ethyl)-5-phenyl-imidazol-2-ylamine |
Case Studies
Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial assessing the efficacy of imidazole-based compounds in patients with Alzheimer's disease demonstrated a significant reduction in cognitive decline compared to placebo groups .
- Case Study 2 : In vitro studies on cancer cell lines treated with imidazole derivatives revealed enhanced apoptosis rates, suggesting a promising avenue for future cancer therapies .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine and Analogues
*Calculated based on molecular formula from .
Biological Activity
1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- CAS Number : 1391712-57-4
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial and anticancer properties. Its structural features, particularly the imidazole ring and the methoxyethyl group, contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial effects. In vitro studies have demonstrated its efficacy against several bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines. The compound's mechanism of action in cancer cells involves the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Cell Line : MCF-7 (human breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through caspase activation.
-
Study on Lung Cancer Cell Lines :
- Cell Line : A549 (human lung cancer)
- IC50 Value : 10 µM after 72 hours.
- Mechanism : Inhibition of the PI3K/AKT signaling pathway.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes:
- p38 MAP Kinase : Implicated in inflammatory responses and cell differentiation.
- FGFR (Fibroblast Growth Factor Receptor) : Involved in tumor growth and angiogenesis.
Structure-Activity Relationship (SAR)
The presence of both methoxy and phenyl groups enhances the lipophilicity and overall biological activity of the compound. Variations in these substituents can lead to significant changes in potency and selectivity against various biological targets.
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, introducing the 2-methoxyethyl group can be achieved via alkylation of a precursor imidazole using 2-methoxyethyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Yield improvements (~70–85%) are achievable by iterative adjustment of stoichiometry and reflux duration .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Absorptions at 3100–3200 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) indicate imidazole ring formation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure?
Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:
- Refinement with SHELX : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy rates .
- Validation tools : Check for R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks .
- Complementary methods : Pair X-ray data with DFT-optimized geometries to resolve ambiguities in torsional angles .
Q. What computational modeling approaches predict the compound’s reactivity or bioactivity?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. For example, imidazole derivatives in showed binding affinities <−8 kcal/mol in ATP-binding pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C2 of imidazole) for functionalization .
- MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) via GROMACS .
Q. How should one design experiments to assess stability under varying pH/temperature conditions?
Q. What analytical strategies address contradictions between NMR data and computational predictions?
Q. How can reaction conditions for introducing the 2-methoxyethyl group be optimized?
- Alkylating Agent : Compare reactivity of 2-methoxyethyl bromide vs. tosylate; the latter offers better selectivity in polar solvents .
- Base Selection : Use Cs₂CO₃ instead of K₂CO₃ to reduce side reactions (e.g., hydrolysis) .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12 hrs) with controlled power (100–150 W) .
Data Contradiction and Methodological Analysis
Q. How can researchers validate the compound’s bioactivity against structural analogs?
Q. What strategies mitigate byproduct formation during imidazole ring closure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
